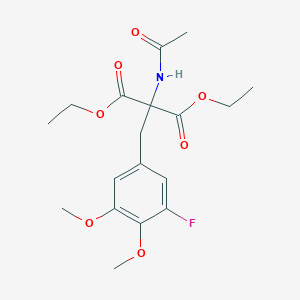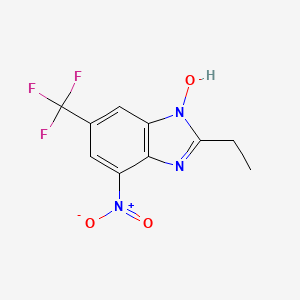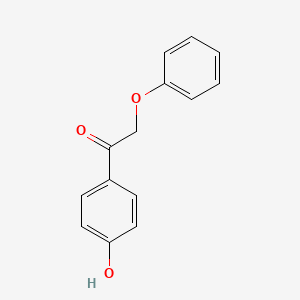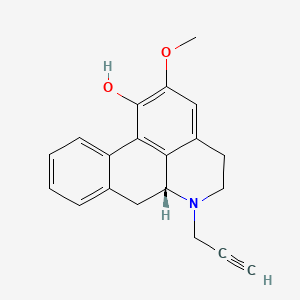
1-Tert-butyl-2-ethenylbenzene;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-2-ethenylbenzene, also known as styrene, is a colorless, viscous liquid with a distinct sweetish odor. It is one of the most produced and processed monoaromatic compounds worldwide. Styrene is naturally found in lignite tar, coal tar, and various plants and foods. It is also released into the environment through anthropogenic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-2-ethenylbenzene can be synthesized through the dehydrogenation of ethylbenzene in the presence of iron trioxide or aluminum as catalysts at temperatures around 550-560°C . This process yields high-purity styrene.
Industrial Production Methods: The industrial production of styrene primarily involves the catalytic dehydrogenation of ethylbenzene. This method has been in use since the 1940s and continues to be the dominant production route due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 1-Tert-butyl-2-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: Styrene can be oxidized to form styrene oxide using oxidizing agents like peracids.
Reduction: Hydrogenation of styrene can produce ethylbenzene.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, influenced by the presence of the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Peracids, such as peracetic acid, under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Styrene oxide.
Reduction: Ethylbenzene.
Substitution: Various substituted styrene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Tert-butyl-2-ethenylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the production of polystyrene and other copolymers.
Biology: Studied for its biodegradability and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the manufacture of plastics, resins, and synthetic rubbers
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-2-ethenylbenzene involves its reactivity as an electrophile. The compound can undergo electrophilic addition reactions, where the π electrons of the ethenyl group react with electrophiles. This reactivity is influenced by the electron-donating tert-butyl group, which stabilizes the intermediate carbocation formed during the reaction .
Comparación Con Compuestos Similares
Toluene: Similar in structure but lacks the ethenyl group.
Ethylbenzene: Precursor to styrene, lacks the tert-butyl group.
Chlorobenzene: Similar aromatic structure but contains a chlorine substituent.
Uniqueness: 1-Tert-butyl-2-ethenylbenzene is unique due to the presence of both the tert-butyl and ethenyl groups, which influence its reactivity and applications. The tert-butyl group provides steric hindrance and electron-donating effects, while the ethenyl group allows for polymerization and other addition reactions .
Propiedades
Número CAS |
37260-14-3 |
|---|---|
Fórmula molecular |
C20H24 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-tert-butyl-2-ethenylbenzene;styrene |
InChI |
InChI=1S/C12H16.C8H8/c1-5-10-8-6-7-9-11(10)12(2,3)4;1-2-8-6-4-3-5-7-8/h5-9H,1H2,2-4H3;2-7H,1H2 |
Clave InChI |
GDQUFDOBWXWLSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1C=C.C=CC1=CC=CC=C1 |
Números CAS relacionados |
37260-14-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)



![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)






![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)

